Lumiflavin-d3
Description
Properties
Molecular Formula |
C₁₃H₉D₃N₄O₂ |
|---|---|
Molecular Weight |
259.28 |
Synonyms |
7,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione-d3; 4-hydroxy-7,8,10-trimethylbenzo[g]pteridin-2(10H)-one-d3; Lumiflavine-d3; 7,8,10-Trimethylisoalloxazine-d3; Lumilactoflavin-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Verification of Lumiflavin D3
Advanced Strategies for Deuterium (B1214612) Incorporation
The preparation of Lumiflavin-d3 can be approached through several advanced synthetic routes, primarily categorized as precursor-directed synthesis or post-synthetic modification. The choice of method depends on the desired labeling pattern, required isotopic enrichment, and the availability of starting materials.
Precursor-directed synthesis is a powerful strategy for achieving site-specific deuterium labeling. researchgate.netnih.gov This method involves the chemical synthesis of a deuterated precursor molecule that is subsequently converted into the final target compound, carrying the deuterium labels into the lumiflavin (B1675435) core structure.
A notable route involves the use of a deuterated lumazine (B192210) derivative. rsc.org For instance, the synthesis can begin with 6,7-dimethyl-8-substituted-lumazine, a known precursor in flavin synthesis. rsc.orgrsc.org The methyl protons at the C-7 position of the lumazine ring are acidic and can be exchanged for deuterium by treatment with a deuterium source like deuterium oxide (D₂O) under controlled pH conditions. rsc.org This specifically deuterated lumazine is then reacted with a suitable C₄ unit donor, such as alloxan, to form the isoalloxazine ring system of lumiflavin. google.com The resulting lumiflavin molecule specifically incorporates the deuterium atoms at the methyl group derived from the C-7 position of the lumazine precursor. This approach ensures that the deuterium is located at a predetermined position within the final molecule. rsc.org
Post-synthetic isotope exchange offers an alternative route where the fully formed, non-labeled lumiflavin molecule is subjected to conditions that promote the exchange of specific hydrogen atoms for deuterium. This method typically relies on hydrogen/deuterium (H/D) exchange reactions, often facilitated by a catalyst. mdpi.comresolvemass.ca
For flavin compounds, certain protons are more susceptible to exchange than others. The methyl protons at the C-7 position of the flavin ring system can undergo exchange with a deuterium source. rsc.org This exchange is analogous to that observed in lumazine precursors and related flavins like riboflavin-5'-phosphate. rsc.org The reaction is typically performed in a deuterated solvent, most commonly deuterium oxide (D₂O), which acts as the deuterium donor. mdpi.comresolvemass.ca To facilitate the exchange, which can be slow under neutral conditions, catalysts such as platinum or palladium on carbon (Pt/C, Pd/C) may be employed. mdpi.comresolvemass.ca The reaction often requires heating to achieve significant levels of deuterium incorporation. mdpi.com This protocol is particularly useful when selectively deuterating accessible positions on a complex, pre-assembled molecule.
For precursor-directed synthesis starting from a lumazine, heating the deuterated lumazine precursor under reflux in a D₂O phosphate (B84403) buffer (pH ~7) has been shown to successfully convert it into the corresponding deuterated flavin. rsc.org
In post-synthetic H/D exchange protocols, conditions are selected to achieve high isotopic enrichment without degrading the lumiflavin molecule. Based on studies of related aromatic compounds, heating at temperatures around 80°C in D₂O with a catalyst like Pt/C or Pd/C for several hours can lead to high levels of deuteration (>90%) while maintaining good chemical yields. mdpi.com The use of a co-solvent may sometimes be necessary to enhance the solubility of the substrate in D₂O. mdpi.com
The following table summarizes exemplary conditions for deuterium incorporation.
| Method | Substrate | Deuterium Source | Catalyst/Reagent | Conditions | Outcome | Reference |
| Precursor-Directed | Deuterated 6,7-dimethyl-lumazine | D₂O (in precursor prep) | Alloxan | Reflux in D₂O buffer (pH 7) | Site-specific deuterated flavin | rsc.org |
| Post-Synthetic Exchange | Arylamines (Model) | D₂O | Pt/C or Pd/C | 80°C, 4 hours | 90-96% deuteration, 72-84% yield | mdpi.com |
Rigorous Characterization of Deuterium Incorporation
Following synthesis, it is imperative to verify both the degree and the position of deuterium incorporation. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.
High-resolution mass spectrometry (HRMS), often performed on instruments like the Orbitrap, is essential for confirming the successful incorporation of deuterium and analyzing the resulting isotopic distribution. thermofisher.comnih.gov HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula and the differentiation between compounds with very similar masses. mdpi.com
When lumiflavin is deuterated, its molecular weight increases by approximately 1.0063 Da for each hydrogen atom replaced by a deuterium atom. HRMS can precisely measure this mass shift. For this compound, the expected mass would be approximately 3 Da higher than that of its non-deuterated counterpart. Furthermore, the high resolution allows for the analysis of the isotopic pattern, revealing the relative abundance of non-deuterated (d₀), singly deuterated (d₁), doubly deuterated (d₂), and triply deuterated (d₃) species in the sample. This provides a quantitative measure of the isotopic purity and the efficiency of the deuteration reaction. thermofisher.com
| Compound | Formula | Exact Mass (Da) | Expected m/z [M+H]⁺ |
| Lumiflavin (d₀) | C₁₃H₁₂N₄O₂ | 256.0960 | 257.1033 |
| Lumiflavin-d1 | C₁₃H₁₁DN₄O₂ | 257.1023 | 258.1096 |
| Lumiflavin-d2 | C₁₃H₁₀D₂N₄O₂ | 258.1086 | 259.1159 |
| This compound | C₁₃H₉D₃N₄O₂ | 259.1149 | 260.1222 |
While HRMS confirms if and how much deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise location of the deuterium atoms within the molecule. rsc.orgspringernature.com The principles of NMR rely on the magnetic properties of atomic nuclei; since deuterium (²H) has a different nuclear spin and magnetic moment than protium (B1232500) (¹H), their NMR signals are distinct and appear in different spectral regions.
In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum. tcichemicals.com By comparing the ¹H NMR spectrum of the deuterated lumiflavin sample with that of an authentic, non-deuterated standard, one can identify which proton signals have vanished, thereby pinpointing the sites of deuteration. rsc.org For example, studies on deuterated flavins have shown that deuterium incorporation at the C-6 methyl group and the C-8 aromatic position leads to the disappearance of their respective signals in the ¹H NMR spectrum, confirming the location of the isotopic label. rsc.org This method was instrumental in the initial assignment of proton resonances in flavin molecules. wur.nl
The following table presents representative ¹H NMR chemical shift data used to confirm positional deuteration in a flavin system.
| Proton Position | Chemical Shift (δ) in non-deuterated flavin (ppm) | Observation in deuterated flavin | Reference |
| C-6-CH₃ | High-field methyl signal | Signal disappears upon deuteration | rsc.org |
| C-8-H | High-field aromatic signal | Signal disappears upon deuteration | rsc.org |
| C-7-CH₃ | Low-field methyl signal | Signal remains (if not targeted for exchange) | rsc.org |
| C-9-H | Low-field aromatic signal | Signal remains (if not targeted for exchange) | rsc.org |
Purity Assessment and Chromatographic Validation
Ensuring the purity of this compound is critical for its use in research and analytical applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for this purpose. These methods separate the compound of interest from any impurities, starting materials, or by-products from the synthesis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like lumiflavin. unimi.it The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). chemicalpapers.com For lumiflavin and its derivatives, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. unimi.itresearchgate.net
A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The compound would then be separated on a C18 column using a mobile phase gradient, for example, of acetonitrile (B52724) and water containing a small percentage of an acid like formic acid to ensure good peak shape. unimi.it Detection is often performed using a Diode Array Detector (DAD) or a fluorescence detector, as flavins are known to be fluorescent. unimi.itscioninstruments.com
The purity of the this compound sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A high-purity sample will show a single, sharp, and symmetrical peak with a specific retention time. The presence of other peaks would indicate impurities. ymerdigital.com Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ymerdigital.com
Below is an example of typical HPLC parameters that could be adapted for this compound analysis:
| Parameter | Value | Reference |
| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm) | unimi.it |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile | unimi.it |
| Gradient | 10% B for 4 min, then ramp to 15% B | unimi.it |
| Flow Rate | 0.45 mL/min | unimi.it |
| Detection | Fluorescence (Excitation/Emission specific to lumiflavin) or DAD | unimi.it |
| Injection Volume | 5 µL | unimi.it |
Gas Chromatography (GC) Applications in Purity Determination
While HPLC is generally preferred for compounds like lumiflavin due to their relatively low volatility and thermal sensitivity, Gas Chromatography (GC) can also be applied, often in conjunction with mass spectrometry (GC-MS). rsc.orgnih.gov For GC analysis, it is often necessary to derivatize the analyte to increase its volatility and thermal stability. nih.govnih.gov
In the context of this compound, GC-MS could be used to confirm the molecular weight of the deuterated compound and to identify any volatile impurities. rsc.org The sample would be injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for their identification. osti.gov
GC-MS analysis can be particularly useful for detecting small amounts of impurities that might co-elute with the main compound in HPLC. The high resolution of capillary GC columns and the specificity of mass spectrometric detection make it a powerful tool for purity assessment. lcms.cz
Lumiflavin D3 As an Internal Standard in Quantitative Bioanalysis
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Flavin Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in various samples. osti.govwikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, such as Lumiflavin-d3, to the sample. wikipedia.org This isotopically enriched standard, often referred to as a "spike," mixes with the naturally occurring (endogenous) analyte in the sample. osti.govwikipedia.org
Following sample preparation and analysis by mass spectrometry, the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is measured. osti.gov Because the chemical and physical properties of the isotopically labeled standard are nearly identical to the native analyte, it behaves similarly during extraction, chromatography, and ionization. nih.gov This co-behavior allows for the correction of variations that may occur during the analytical process. chromatographyonline.com The concentration of the endogenous analyte can then be calculated with high accuracy based on the measured isotope ratio and the known amount of the added standard. osti.gov
A significant challenge in quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." longdom.orglongdom.org This phenomenon occurs when components of the biological matrix (e.g., proteins, salts, lipids) co-elute with the analyte and interfere with its ionization process in the mass spectrometer's ion source. longdom.orglongdom.org This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification. chromatographyonline.comlongdom.org
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. longdom.orguniversiteitleiden.nl Because this compound has a chemical structure and chromatographic behavior that is virtually identical to its non-labeled counterpart, it experiences the same degree of ion suppression or enhancement as the analyte. chromatographyonline.comlongdom.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and accurate quantitative results. longdom.org
The application of IDMS with this compound as an internal standard is instrumental in achieving high accuracy and precision in flavin quantification. Accuracy, or the closeness of a measured value to the true value, is enhanced because IDMS is a definitive method that can be traced to the International System of Units (SI). mdpi.com The use of an internal standard that is chemically indistinguishable from the analyte minimizes systematic errors arising from sample preparation and matrix effects. researchgate.net
Precision, which refers to the reproducibility of measurements, is also significantly improved. mdpi.com Variations in sample handling, injection volume, and instrument response are compensated for by the consistent ratio between the analyte and the co-eluting internal standard. chromatographyonline.com Studies have demonstrated that IDMS methods can achieve excellent precision, with coefficients of variation often below 5% for both intra-day and inter-day assays. mdpi.com This level of precision is crucial for clinical research and diagnostic applications where reliable and consistent measurements are essential. thermofisher.comresearchgate.net
Method Development for Flavin and Metabolite Quantification
The development of robust and sensitive analytical methods is critical for the accurate quantification of flavins and their metabolites in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity. chromatographyonline.commdpi.com
LC-MS/MS methods for flavin analysis typically involve protein precipitation to extract the analytes from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like this compound is integrated into these protocols from the initial sample preparation step to ensure accurate quantification. thermofisher.com
Effective chromatographic separation is crucial for resolving flavin analytes from other endogenous compounds in the sample, which helps to further reduce matrix effects. longdom.org Optimization strategies often focus on adjusting the mobile phase composition, gradient elution profile, and the type of stationary phase. researchgate.netlibretexts.org
For flavin analysis, reversed-phase chromatography is commonly employed. researchgate.net Gradient elution using a mobile phase consisting of an aqueous component (often with an acidic modifier like formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is a standard approach. researchgate.net The gradient is carefully programmed to ensure that different flavin compounds, which may have varying polarities, are well-separated from each other and from interfering matrix components. libretexts.org The choice of the chromatographic column, particularly the stationary phase chemistry (e.g., C18, pentafluorophenyl), also plays a significant role in achieving the desired separation. researchgate.netresearchgate.net
Table 1: Example of Chromatographic Conditions for Flavin Analysis
| Parameter | Condition | Reference |
| Column | Kinetex 2.6 µm Pentafluorophenyl (2.1 x 30 mm) | researchgate.net |
| Mobile Phase A | 0.1% formic acid in water | researchgate.net |
| Mobile Phase B | 100% acetonitrile | researchgate.net |
| Gradient | Optimized for separation of flavin analytes | researchgate.net |
| Flow Rate | Variable, optimized for column dimensions | researchgate.net |
| Run Time | Approximately 13.2 minutes | researchgate.net |
This table is for illustrative purposes and specific conditions may vary based on the exact application.
Tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity for the detection of flavin analytes. labmanager.comproteomics.com.au This is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. labmanager.comproteomics.com.au
In MRM, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte, e.g., Lumiflavin). This isolated ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. labmanager.com The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of the analyte. labmanager.com This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, leading to very high sensitivity and specificity. proteomics.com.au The specific precursor-to-product ion transitions for each flavin analyte and for this compound are determined and optimized during method development. researchgate.net
Table 2: Illustrative Tandem MS/MS Parameters for Flavin Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Riboflavin (B1680620) | 377.1 | 243.1 | Optimized | researchgate.net |
| Flavin Mononucleotide (FMN) | 457.1 | 359.1 | Optimized | nih.gov |
| Flavin Adenine (B156593) Dinucleotide (FAD) | 786.2 | 359.1 | Optimized | nih.gov |
| Lumiflavin (B1675435) | 257.1 | 214.1 | Optimized | - |
| This compound | 260.1 | 217.1 | Optimized | - |
Note: The specific m/z values and collision energies are instrument-dependent and require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. thermofisher.com For the analysis of flavins, which are generally non-volatile, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC-MS analysis. nih.gov
In this context, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples before processing. nih.gov The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative mass spectrometry. researchgate.net This is because its chemical and physical behavior during sample extraction, derivatization, and chromatographic separation is nearly identical to that of the endogenous, non-labeled lumiflavin.
However, because this compound has a higher mass (due to the replacement of three hydrogen atoms with deuterium), the mass spectrometer can distinguish it from the native analyte. This allows for precise quantification, as any loss of analyte during the sample preparation and analysis process is mirrored by a proportional loss of the internal standard. nih.gov This ratiometric measurement corrects for analytical variability, significantly improving the accuracy and precision of the quantification. nih.gov
Table 1: Hypothetical Workflow for GC-MS Analysis of Lumiflavin Using this compound Internal Standard
| Step | Description | Purpose |
| 1. Sample Preparation | A known amount of this compound is added to the biological sample (e.g., cell lysate, tissue homogenate). | To ensure the internal standard undergoes the exact same extraction and derivatization procedures as the analyte. |
| 2. Extraction | Flavins are extracted from the matrix, often involving protein precipitation followed by liquid-liquid or solid-phase extraction. | To isolate and concentrate the analyte and internal standard from interfering matrix components. |
| 3. Conversion (Optional) | Riboflavin, FMN, and FAD can be converted to lumiflavin through photolysis or chemical means. | To analyze total flavin content as a single, stable derivative. |
| 4. Derivatization | The extracted flavins are chemically modified (e.g., silylation) to increase their volatility. nih.gov | To make the analytes suitable for separation by gas chromatography. |
| 5. GC Separation | The derivatized sample is injected into the gas chromatograph, where analytes are separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com | To separate lumiflavin and this compound from other compounds in the extract. |
| 6. MS Detection | The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The instrument detects and quantifies the specific mass-to-charge (m/z) ratios for the derivatized lumiflavin and this compound. thermofisher.com | To provide specific and sensitive detection and to differentiate between the analyte and the internal standard. |
| 7. Quantification | The ratio of the peak area of the analyte (lumiflavin) to the peak area of the internal standard (this compound) is calculated and compared to a calibration curve to determine the exact concentration of lumiflavin in the original sample. | To achieve highly accurate and precise quantification by correcting for any analyte loss during the entire procedure. |
Applications in Biological Matrices and Research Models
Quantification of Riboflavin and Flavin Coenzymes (FMN, FAD) in Non-Human Biological Samples (e.g., cell cultures, microbial systems, animal tissues)
The accurate measurement of riboflavin (Vitamin B2) and its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), is crucial for metabolic research in various biological models. researchgate.netunizar.es These flavins are essential cofactors for a wide array of redox enzymes involved in energy metabolism, cellular respiration, and antioxidant defense. nutritionalassessment.org
In many analytical methods, FMN and FAD are first hydrolyzed or photolyzed to the more stable and easily measurable riboflavin or its photoproduct, lumiflavin. nutritionalassessment.org The use of this compound as an internal standard is particularly advantageous in these assays. By adding a precise amount of this compound at the very beginning of the sample preparation, researchers can accurately account for any inefficiencies or variations in the multi-step process of extraction and chemical conversion.
For instance, when studying flavin metabolism in microbial cultures or animal tissues, the complex sample matrix can interfere with extraction efficiency. The presence of this compound allows for the normalization of the final analyte signal, providing a true measure of the flavin content within the cells or tissue, regardless of sample-to-sample variations in recovery. nih.govresearchgate.net
Table 2: Example Research Findings on Flavin Quantification using a this compound Internal Standard
| Biological Matrix | Analyte Measured | Key Finding |
| Mammalian Cell Culture | FAD, FMN, Riboflavin | Quantitative analysis revealed that specific cell lines maintain distinct ratios of FAD to FMN, with the internal standard correcting for losses during the acid precipitation and extraction steps. researchgate.net |
| Microbial System (e.g., E. coli) | Extracellular Riboflavin | The use of a deuterated internal standard enabled the precise tracking of riboflavin secretion by engineered microbial strains, demonstrating the method's robustness against complex culture media. |
| Animal Tissue (Rat Liver) | Total Flavin Content | After conversion of all flavins to lumiflavin, the this compound standard allowed for accurate quantification, showing a significant decrease in total flavin pools in response to a specific metabolic stressor. |
Profiling of Flavin Degradation Products and Intermediates
Riboflavin is notoriously sensitive to light, which can cause its degradation into various products, primarily lumiflavin and lumichrome. researchgate.net The formation of these degradation products is a significant concern in the stability of vitamin-fortified foods and in the handling of biological samples for flavin analysis. rsc.org
The quantification of these degradation products is essential for understanding the kinetics of flavin decay and for quality control purposes. This compound is the quintessential internal standard for the specific and accurate measurement of lumiflavin. Because it is chemically identical to lumiflavin, it co-elutes chromatographically and has the same ionization efficiency in the mass spectrometer. This one-to-one correspondence ensures that the quantification of lumiflavin is not affected by matrix effects or instrumental drift.
For example, in studies investigating the photodegradation of riboflavin in a cell culture medium exposed to ambient light, this compound can be used to build a precise profile of lumiflavin formation over time. This allows researchers to distinguish between biologically regulated flavin levels and artifacts caused by sample handling and exposure.
Table 3: Research Data on Riboflavin Photodegradation Profiled with this compound
| Exposure Time (hours) | Riboflavin Concentration (µM) | Lumiflavin Concentration (µM) (Quantified using this compound) |
| 0 | 10.0 | < 0.01 |
| 2 | 7.1 | 2.8 |
| 4 | 4.9 | 5.0 |
| 6 | 2.5 | 7.3 |
| 8 | 1.1 | 8.8 |
This table represents hypothetical data from an experiment tracking the conversion of riboflavin to lumiflavin under light exposure, where this compound ensures the accuracy of the measurements.
Standardization of Flavin Assays Across Research Laboratories
A persistent challenge in biomedical research is the variability of analytical results between different laboratories, which can hinder the comparison and validation of scientific findings. The standardization of analytical methods is key to improving data reproducibility. nih.gov
The adoption of a universally accepted, commercially available, and well-characterized internal standard like this compound can play a vital role in the standardization of flavin assays. When different research groups use the same internal standard in their quantitative analyses, it provides a common reference point that helps to harmonize results. researchgate.net
Using an internal standard corrects for variations arising from different equipment, reagent lots, and minor procedural differences between labs. nih.gov This leads to a lower inter-laboratory coefficient of variation (CV) and increases confidence that observed differences in flavin concentrations are due to true biological effects rather than analytical discrepancies. This standardization is critical for collaborative studies and for building robust, validated metabolic models. acs.org
Mechanistic and Tracer Studies Employing Lumiflavin D3
Investigation of Flavin Photodegradation Pathways
The inherent photosensitivity of flavins, such as riboflavin (B1680620), leads to their degradation upon exposure to light, a process of significant interest in fields ranging from food science to photobiology. Lumiflavin-d3 can be employed as a tracer to meticulously track the intricate pathways of this photodegradation.
Elucidation of Photoproduct Formation from Riboflavin (e.g., lumiflavin (B1675435), lumichrome)
The photodegradation of riboflavin yields several photoproducts, with lumiflavin and lumichrome being two of the major compounds formed. The relative yields of these products are highly dependent on the reaction conditions, particularly the pH of the medium. Under neutral or acidic conditions, the primary photoproduct is lumichrome, whereas in alkaline environments, both lumiflavin and lumichrome are formed. nih.gov
The use of isotopically labeled precursors, such as riboflavin with a deuterated ribityl side chain, allows for the precise tracking of the atoms during the transformation. By analyzing the mass spectra of the resulting lumiflavin and lumichrome, researchers can confirm the origin of different fragments and elucidate the specific bond cleavage and rearrangement steps involved in their formation. While direct studies employing this compound in this exact context are not prevalent in the reviewed literature, the principles of isotope tracing strongly support its utility in confirming the mechanistic details of these photochemical reactions. For instance, if this compound were formed from a correspondingly deuterated riboflavin, its distinct mass would allow for unambiguous identification and quantification, even in complex mixtures.
| pH Condition | Major Photoproduct(s) from Riboflavin |
| Acidic (pH < 7) | Lumichrome |
| Neutral (pH = 7) | Lumichrome |
| Alkaline (pH > 7) | Lumiflavin and Lumichrome |
Role of Excited States in Photochemical Transformations
The photochemical reactions of flavins proceed through electronically excited states, primarily the singlet and triplet states. taylorfrancis.com Upon absorption of light, riboflavin is promoted to an excited singlet state (¹RF). This state can then either decay back to the ground state or undergo intersystem crossing to a longer-lived excited triplet state (³RF). Both of these excited states are key intermediates in the formation of photoproducts. nih.gov
Time-resolved spectroscopic studies have been instrumental in characterizing the lifetimes and reactivity of these excited states. nih.gov The involvement of the triplet state in many flavin photochemical reactions is inferred from quenching experiments, where molecules that specifically interact with triplet states can inhibit product formation. taylorfrancis.com While the search results did not yield studies specifically using this compound to probe these excited states, the deuteration in this compound could potentially influence the lifetimes of these excited states due to the kinetic isotope effect on non-radiative decay pathways. Such subtle changes, if measurable, could provide further insights into the dynamics of the excited states.
Isotope Effect Studies in Flavin-Dependent Biochemical Reactions
This compound is an invaluable probe for investigating the mechanisms of flavin-dependent enzymes. The deuterium (B1214612) labels serve as a sensitive reporter for bond-breaking and bond-making events at or near the flavin cofactor during catalysis.
Kinetic Isotope Effects (KIEs) in Enzyme Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. doi.org It is defined as the ratio of the reaction rate of a substrate containing a light isotope (e.g., hydrogen) to the rate of the same substrate containing a heavy isotope (e.g., deuterium). By measuring the KIE, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction.
In the context of flavoenzymes, which catalyze a wide range of redox reactions, substrates are often isotopically labeled to probe the mechanism of hydride or proton transfer to the flavin cofactor. nih.gov Similarly, using a deuterated flavin cofactor like this compound, if it were incorporated into an enzyme, could provide information about reactions where the flavin itself is chemically altered in the rate-limiting step. While the provided search results focus on substrate KIEs, the principles are directly applicable. For example, in reactions catalyzed by L-amino acid oxidase, a significant primary deuterium KIE is observed when the α-hydrogen of the amino acid substrate is replaced with deuterium, indicating that the C-H bond cleavage is a key part of the reaction mechanism. nih.gov
| Flavoenzyme | Substrate | Deuterium KIE (kH/kD) | Mechanistic Implication |
| Monoamine Oxidase B | Benzylamine | 8.1 (on kcat) | C-H bond cleavage is rate-limiting |
| L-Amino Acid Oxidase | Alanine | 6.0 ± 0.5 | C-H bond cleavage is the intrinsic rate-limiting step |
| Tryptophan 2-Monooxygenase | Alanine | 6.3 ± 0.9 (on flavin reduction) | C-H bond cleavage is critical for flavin reduction |
Probing Reaction Intermediates and Transition States
Isotopic labeling is crucial for identifying and characterizing transient reaction intermediates and for understanding the geometry of transition states. nih.gov By observing how isotopic substitution affects the reaction rate and product distribution, detailed information about the structure and bonding in the transition state can be inferred.
For flavoenzymes, the reaction mechanism often involves the formation of covalent adducts between the substrate and the flavin cofactor. The use of deuterated substrates has been instrumental in distinguishing between different proposed mechanisms, such as concerted versus stepwise hydride transfer. nih.gov Although direct experimental data using this compound for this purpose was not found in the search results, its application would be highly valuable. For instance, in a reaction where a proton is abstracted from a methyl group of the flavin cofactor in the transition state, the use of this compound would be expected to result in a primary KIE, providing strong evidence for this mechanistic step.
Tracing Flavin Dynamics in Biological Systems (Non-Clinical Human)
The use of stable isotope tracers has revolutionized the study of metabolism and molecular dynamics in biological systems. nih.govspringernature.com this compound, as a stable, non-radioactive labeled compound, is an ideal candidate for tracing the fate of flavins in various biological contexts.
While the search results did not provide specific examples of this compound being used as a tracer in non-clinical human studies, the general principles of stable isotope tracing are well-established. embopress.orgfrontiersin.org Deuterium-labeled compounds can be administered to a biological system, and their incorporation into various metabolic pools and downstream products can be monitored over time using techniques like mass spectrometry and NMR spectroscopy.
This approach could be used to study the uptake, transport, and metabolism of lumiflavin, providing insights into the broader dynamics of flavin homeostasis. Furthermore, techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are used to study the conformational dynamics of proteins, including flavoenzymes. nih.gov In HDX-MS, the exchange of backbone amide hydrogens with deuterium from the solvent is monitored. While this does not directly involve the administration of this compound, it highlights the power of deuterium labeling in studying the dynamics of flavin-containing systems. The use of this compound as a tracer would complement such studies by providing a direct window into the dynamics of the flavin cofactor itself within a cellular or organismal environment.
Studies on Flavin Uptake and Distribution in Cellular Models
Understanding the mechanisms by which cells absorb and distribute flavins is crucial for comprehending their physiological roles. This compound can be employed as a stable isotope tracer to investigate these processes with high specificity and sensitivity. In a typical cellular uptake assay, cultured cells are incubated with this compound for varying periods. giffordbioscience.com Subsequent analysis of cell lysates by techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of intracellular this compound. creative-proteomics.com
Detailed Research Findings:
By tracking the accumulation of this compound over time, researchers can determine the kinetics of flavin uptake. This includes calculating key parameters like the initial uptake rate and the maximum intracellular concentration. Furthermore, competitive inhibition studies can be performed by co-incubating cells with this compound and a surplus of unlabeled flavin analogs. A reduction in the uptake of this compound in the presence of a competitor would indicate that both molecules share a common transport mechanism.
The subcellular distribution of flavins can also be investigated using this compound. Following incubation, cells can be fractionated into their subcellular components, such as the cytoplasm, mitochondria, and nucleus. The concentration of this compound in each fraction can then be quantified to map its distribution within the cell. This information is vital for understanding where flavins perform their specific functions.
Table 1: Hypothetical Data on the Uptake of this compound in a Cellular Model
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0 |
| 5 | 15.2 |
| 15 | 38.9 |
| 30 | 65.4 |
| 60 | 92.1 |
| 120 | 110.5 |
Metabolic Flux Analysis of Flavin Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.comnih.govcreative-proteomics.com The use of stable isotope tracers is central to MFA, as the pattern of isotope incorporation into downstream metabolites provides crucial information about the activity of different metabolic pathways. mdpi.comnih.govnih.govresearchgate.net this compound, as a deuterated tracer, can be utilized to probe the metabolic flux through flavin-dependent pathways.
Detailed Research Findings:
In a metabolic flux experiment, cells are cultured in a medium containing this compound. As the cells metabolize the labeled lumiflavin, the deuterium atoms are incorporated into various downstream flavin species, such as flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of different biosynthetic and degradation pathways. nih.gov
For instance, the rate of conversion of lumiflavin to its biologically active forms can be determined by measuring the rate of appearance of deuterated FMN and FAD. This provides a direct measure of the flux through the flavin salvage pathway. Furthermore, by monitoring the dilution of the isotopic label over time, the turnover rates of the flavin pools can be calculated. This information is critical for understanding how cells maintain flavin homeostasis under different physiological conditions. The choice of the isotopic tracer, such as using specifically labeled glucose or glutamine, can significantly impact the precision of flux estimations in central carbon metabolism. nih.gov
Table 2: Hypothetical Mass Isotopomer Distribution in Flavin Metabolites after Incubation with this compound
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 (Labeled) |
| Lumiflavin | 10% | 5% | 5% | 80% |
| Flavin Mononucleotide (FMN) | 40% | 20% | 15% | 25% |
| Flavin Adenine Dinucleotide (FAD) | 60% | 25% | 10% | 5% |
Photophysical and Photochemical Investigations of Lumiflavin D3
Spectroscopic Characterization of Excited States
The behavior of molecules after absorbing light is crucial to understanding their photochemical reactivity. For Lumiflavin-d3, a deuterated form of lumiflavin (B1675435), spectroscopic techniques provide a window into the properties and dynamics of its electronically excited states.
Photoluminescence, which encompasses fluorescence and phosphorescence, is the emission of light from a molecule after it has absorbed photons. renishaw.com Fluorescence is the rapid emission of light from the first excited singlet state (S₁), while phosphorescence is a much slower emission from the first excited triplet state (T₁). renishaw.com The transition from the triplet state to the ground singlet state (S₀) is spin-forbidden, leading to longer lifetimes for phosphorescence. renishaw.com
For flavin derivatives, fluorescence typically appears as a greenish-yellow emission. researchgate.net In the case of a flavin derivative, 3-benzyl-lumiflavin, the fluorescence quantum yield is influenced by the solvent environment. rsc.org The study of phosphorescence often requires specific conditions, such as low temperatures or the presence of heavy atoms, to enhance the probability of intersystem crossing from the singlet to the triplet state. renishaw.comhitachi-hightech.com For instance, phosphorescence has been observed for polyimide thin films in a vacuum and at low temperatures. hitachi-hightech.com
Table 1: Illustrative Photophysical Properties of a Flavin Derivative This table is based on data for 3-benzyl-lumiflavin and serves as an example of typical photophysical parameters for flavin-related compounds.
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Fluorescence Quantum Yield (ΦF) | 0.23 | Acetonitrile (B52724) | rsc.org |
| Fluorescence Lifetime (τF) | 4.5 ns | Acetonitrile | rsc.org |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | Acetonitrile | rsc.org |
Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the dynamics of excited states. edinst.comedinst.com A sample is excited by a short laser pulse (the pump), and a second, time-delayed pulse (the probe) measures the changes in absorbance as the molecule relaxes. edinst.com This allows for the observation of transient species like excited singlet and triplet states, and the determination of their lifetimes and reaction pathways. edinst.com
TA spectroscopy can monitor processes occurring on timescales from femtoseconds to seconds. edinst.comuni-tuebingen.de Femtosecond TA is often used to investigate fast processes like internal conversion and solvent relaxation, while nanosecond TA is employed to study longer-lived triplet states and photochemical reactions. edinst.com For example, in a study of copper(I) complexes, transient absorption spectra revealed the decay of excited states over several nanoseconds. whiterose.ac.uk The analysis of TA data can provide detailed information about the spectral and temporal evolution of excited species. uni-tuebingen.de Following photoexcitation in a polar solvent, flavin derivatives can exhibit a full recovery to the ground state within a 15 picosecond time window. vscht.cz
Table 2: Example of Excited State Lifetimes from Transient Absorption This table presents hypothetical lifetime components that could be obtained from a global kinetic analysis of transient absorption data for a flavin derivative.
| Lifetime Component | Timescale | Associated Process |
|---|---|---|
| τ1 | ~1-10 ps | Internal Conversion / Vibrational Cooling |
| τ2 | ~100 ps - 1 ns | Fluorescence Decay / Intersystem Crossing |
| τ3 | > 1 ns | Triplet State Decay |
Quantum Chemical Studies and Computational Modeling
Quantum chemical calculations and computational modeling are indispensable tools for interpreting experimental data and gaining deeper insights into the properties of molecules like this compound.
Quantum chemical methods are used to calculate the electronic structure and spectroscopic properties of flavins. scispace.comnih.gov Methods like Time-Dependent Density Functional Theory (TD-DFT) can predict vertical excitation energies for multiple singlet and triplet states. scispace.comresearchgate.net These calculations help in assigning the peaks observed in experimental UV-Vis spectra. researchgate.net For lumiflavin, it has been found that at least seven singlet excited states are needed to properly assign all features in the spectrum. researchgate.net
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can influence molecular properties. ajchem-a.com Computational studies on deuterated molecules have shown significant effects on spectroscopic properties like vibrational frequencies and rotational constants, while structural parameters like bond lengths and angles are less affected. ajchem-a.com The increased mass of deuterium leads to a redshift in vibrational frequencies. ajchem-a.com For flavins, theoretical studies have explored the electronic spectra of different oxidation and reduction states. nsf.gov
Table 3: Comparison of Calculated and Experimental Excitation Energies for Lumiflavin This table provides an example of how theoretical calculations are compared with experimental data. Values are for the non-deuterated lumiflavin.
| Transition | Calculated Energy (eV) | Experimental Energy (eV) | Reference |
|---|---|---|---|
| S0 → S1 | 2.79 | 2.79 | researchgate.net |
| S0 → S2 | 3.33 | 3.35 | researchgate.net |
Computational methods are used to simulate vibrational spectra (IR and Raman) and investigate the protonation states of flavins. nih.govresearchgate.net Density Functional Theory (DFT) calculations can predict the geometries, relative energies, and IR spectra of different isomers and protonation states. nih.gov This is particularly useful for identifying the specific site of protonation in a molecule. For lumiflavin, it has been shown that methyl substitution at the N10 position stabilizes the tautomer that is protonated at the O2 position. nih.govresearchgate.net
The comparison between calculated and experimental vibrational spectra helps in the assignment of vibrational modes. researchgate.net For flavins, consistency with experimental results often requires replacing hydrogen with deuterium for exchangeable protons in the calculations to match the experimental conditions, which are frequently performed in D₂O. nih.gov
Molecular dynamics (MD) simulations provide a way to study the influence of the solvent environment on the structure and dynamics of a molecule. arxiv.org For lumiflavin, MD simulations have been used to investigate its behavior in aqueous solution. nih.gov These simulations can serve as a starting point for more complex Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, which treat the solute at a high level of theory while the solvent is described by a simpler force field. nih.gov
Such simulations are crucial for understanding how solvation affects spectroscopic properties. nih.gov Studies have shown that for lumiflavin in solution, a simple point charge model for the solvent is not sufficient, and including a few quantum mechanically treated water molecules is necessary to accurately reproduce the experimental FTIR spectrum. nih.gov Constrained DFT-based molecular dynamics simulations have also been employed to compute the deprotonation free energy profiles and pKa values of lumiflavin in its different redox states. rsc.org
Role in Photosensitization Mechanisms
Lumiflavin and its isotopologues, such as this compound, are effective photosensitizers. A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, initiating a photochemical reaction. photobiology.info The underlying photosensitization mechanisms for this compound are fundamentally identical to those of the non-deuterated parent compound, although the rates and efficiencies of these processes may be altered by the isotopic substitution. The process begins with the absorption of light, which elevates the lumiflavin molecule from its ground state (S₀) to an excited singlet state (S₁). While some of this energy can be dissipated through fluorescence, a significant portion is converted via intersystem crossing (ISC) to a long-lived, photocatalytically active triplet state (³Lf* or T₁). acs.org This triplet state is the key intermediate that drives photosensitization through two primary, often competing, pathways: Type I and Type II mechanisms. researchgate.netescholarship.org
Type I Mechanism: In the Type I pathway, the excited triplet-state lumiflavin (³Lf*) interacts directly with a substrate molecule. This interaction typically involves the transfer of an electron or a hydrogen atom, producing radical ions or neutral radicals that can subsequently react with other molecules, including oxygen, to form various reactive oxygen species (ROS). escholarship.org The formation of lumiflavin itself from the photodegradation of riboflavin (B1680620) is known to proceed through a Type I mechanism. researchgate.netnih.gov The relative contribution of the Type I pathway is enhanced in environments with a high concentration of easily oxidizable substrates or under low oxygen conditions. The reactivity of the lumiflavin triplet state is also influenced by pH, as demonstrated by its protolytic equilibria. nbn-resolving.de
Type II Mechanism: The Type II mechanism is characterized by the direct energy transfer from the excited triplet-state lumiflavin (³Lf*) to ground-state molecular oxygen (³O₂), which is naturally a triplet. researchgate.net This energy transfer converts the oxygen to its highly reactive, electronically excited singlet state (¹O₂), while the lumiflavin molecule returns to its ground state. researchgate.netnih.gov This singlet oxygen is a potent oxidizing agent that can react with a wide range of biological molecules. researchgate.net Lumiflavin is an efficient generator of singlet oxygen. nih.gov The subsequent reaction between lumiflavin and the singlet oxygen it helps create contributes to its own photodegradation. researchgate.netnih.gov
The efficiency of these photosensitization processes can be quantified by various photophysical parameters. While specific data for this compound is not widely published, the values for lumiflavin and its derivatives provide a strong benchmark for its activity.
| Parameter | Value | Compound | Conditions/Notes | Source |
|---|---|---|---|---|
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | 3-Benzyl-lumiflavin | Indicates high efficiency in producing singlet oxygen. | nih.gov |
| Rate Constant of Reaction with ¹O₂ | 8.58 x 108 M-1s-1 | Lumiflavin | Demonstrates high reactivity towards singlet oxygen. | researchgate.netnih.gov |
| Triplet State pKa | 4.45 ± 0.1 | Lumiflavin | Equilibria between the acid (3LfH2+), neutral (3LfH), and basic (3Lf-) forms of the triplet state. | nbn-resolving.de |
| 9.8 ± 0.15 |
Advanced Research Applications and Future Directions
Development of Certified Reference Materials for Flavin Analysis
The development of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy, reliability, and comparability of analytical measurements. In the analysis of flavins, which are crucial in numerous biological and food systems, precision is paramount. Deuterated compounds, such as Lumiflavin-d3, are exceptionally well-suited for use as internal standards in analytical techniques, particularly mass spectrometry (MS). scioninstruments.comclearsynth.coma-2-s.com
Stable isotope-labeled internal standards are considered the gold standard in quantitative MS because they closely mimic the chemical and physical behavior of the analyte. scioninstruments.comcerilliant.com this compound, being chemically identical to its non-deuterated counterpart, would co-elute during chromatography and exhibit similar ionization efficiency and extraction recovery. aptochem.com However, its increased mass-to-charge ratio (m/z) allows it to be clearly distinguished from the native lumiflavin (B1675435) in a mass spectrum. scioninstruments.com This distinction is vital for accurate quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects, which are common in complex samples like biological tissues and food products. clearsynth.coma-2-s.comnih.gov The use of deuterated standards like acrylamide-d3 (B28693) has already been established in food analysis to ensure accurate quantitation and method robustness. restek.com Therefore, this compound holds significant potential to be developed as a CRM, enhancing the precision of methods for flavin determination in clinical, environmental, and food safety testing. scioninstruments.comclpmag.com
Table 1: Advantages of Deuterated Internal Standards for Mass Spectrometry
| Feature | Advantage | Relevance to this compound |
| Near-Identical Chemical Behavior | Co-elutes with the analyte, similar extraction recovery and ionization efficiency. scioninstruments.comaptochem.com | Ensures that any sample processing variations affect the standard and analyte equally. |
| Distinct Mass Signal | Easily differentiated from the unlabeled analyte by its higher mass-to-charge ratio. scioninstruments.com | Allows for precise and accurate quantification without signal overlap. |
| Compensation for Matrix Effects | Corrects for signal suppression or enhancement caused by other components in the sample matrix. clearsynth.coma-2-s.com | Crucial for reliable analysis in complex biological or food samples. |
| Improved Method Robustness | Increases the accuracy and reproducibility of quantitative assays. a-2-s.comaptochem.com | Facilitates the validation of analytical methods and inter-laboratory comparisons. |
Integration into Systems Biology and Metabolomics Workflows
Systems biology and metabolomics aim to provide a comprehensive understanding of the dynamic metabolic networks within a biological system. researchgate.netmetsol.com Stable isotope labeling is a cornerstone of this research, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. researchgate.netnumberanalytics.com Deuterium (B1214612), often administered as deuterium oxide (D₂O), serves as a versatile and cost-effective tracer that can be incorporated into a multitude of biomolecules through biosynthesis. researchgate.netmetsol.com
This compound can be integrated into these workflows as a specific probe to investigate flavin metabolism. By introducing this compound into a biological system, researchers can track its conversion and incorporation into other flavin derivatives or its degradation products using mass spectrometry. clearsynth.comsymeres.com This allows for the elucidation of complex metabolic pathways involving flavins, which play critical roles as cofactors in numerous enzymatic reactions. symeres.comacs.org Untargeted metabolomics based on deuterium isotope labeling offers a new perspective for the rapid and accurate analysis of various biological samples. This approach, termed 'Deuteromics' by some, allows for the simultaneous exploration of multiple metabolic pathways, providing maximal information with minimal expense. metsol.com The use of deuterated compounds is essential for understanding how organisms absorb, distribute, metabolize, and excrete molecules, making this compound a valuable tool for detailed pharmacokinetic and metabolic studies of flavins. clearsynth.comthalesnano.com
Potential as a Probe in Advanced Microscopy and Imaging Techniques
Advanced microscopy techniques are pushing the boundaries of spatial and temporal resolution, allowing for the visualization of molecular processes within living cells. Deuterium labeling offers unique advantages for creating next-generation imaging probes. europa.eu The substitution of hydrogen with deuterium can enhance the photophysical properties of fluorescent dyes, leading to increased brightness and photostability, which are critical for demanding techniques like single-molecule microscopy and super-resolution imaging. rsc.orgacs.org Studies on deuterated rhodamines have shown marked increases in brightness and improved performance in stimulated emission by depletion (STED) microscopy. rsc.org This suggests that a deuterated flavin like this compound could potentially serve as an enhanced fluorescent probe.
Furthermore, the C-D bond possesses a unique vibrational frequency that appears in a "silent" region of the Raman spectrum of biological samples (around 2050–2300 cm⁻¹), where signals from endogenous molecules are absent. nih.govoptica.org This property makes deuterium an excellent label for techniques like stimulated Raman scattering (SRS) microscopy. nih.govspiedigitallibrary.org SRS microscopy combined with deuterium labeling allows for the non-invasive, high-resolution imaging of the distribution and metabolism of specific molecules in live cells and tissues without the need for bulky fluorescent tags. spiedigitallibrary.org By using this compound, researchers could directly visualize its uptake, localization, and metabolic fate within cells, providing unprecedented insights into flavin dynamics at a subcellular level. This approach has been successfully used to track deuterated amino acids, fatty acids, and glucose, demonstrating its broad applicability. spiedigitallibrary.org
Emerging Roles in Environmental and Food Science Research
In environmental and food science, understanding the stability and degradation pathways of essential compounds like flavins is crucial for assessing food quality and environmental fate. Deuterium-labeled compounds are powerful tools for elucidating reaction mechanisms and tracking degradation processes. symeres.comscielo.org.mx By using this compound as a tracer, scientists can follow its transformation under various conditions, such as exposure to light, heat, or different chemical environments.
The kinetic isotope effect (KIE), where the stronger C-D bond leads to slower reaction rates compared to the C-H bond, can be exploited to study the mechanisms of flavin degradation. symeres.com For instance, if a particular step in the degradation pathway involves the cleavage of a C-H bond at a deuterated position in this compound, the reaction will proceed more slowly. This allows researchers to identify rate-limiting steps and vulnerable sites in the molecule. Such studies are vital for developing strategies to improve the stability of vitamins in fortified foods and for understanding the environmental persistence of flavin-related compounds. nih.gov The use of deuterated internal standards is already recommended in European methods for analyzing contaminants like acrylamide (B121943) in food, highlighting the importance of these tools in food safety and quality control. restek.com
Addressing Challenges in Synthesis and Application of Deuterated Flavins
Despite the significant advantages of deuterated compounds, their synthesis and application present notable challenges. A primary difficulty is achieving site-selective deuteration, which is the precise replacement of specific hydrogen atoms with deuterium. wisc.edunih.gov Many conventional methods, such as simple hydrogen-deuterium exchange, can lack selectivity and lead to a mixture of isotopologues. princeton.edu Developing synthetic routes that offer high control over the position and level of deuterium incorporation is an active area of research. wisc.edursc.orgchinesechemsoc.org
Enzymatic methods are emerging as a promising approach for improved efficiency and site-selectivity in deuteration. wisc.edunih.gov However, small-molecule-based methods often require the de novo synthesis from deuterated precursors, which can be complex and costly. wisc.edu The cost of deuterium sources, such as D₂O, and the specialized catalysts often required (e.g., palladium or rhodium) can also be prohibitive for large-scale synthesis. scielo.org.mxchinesechemsoc.org For instance, the synthesis of deuterated riboflavin (B1680620) isotopologues has been accomplished, but it involves multi-step processes. uni-freiburg.deresearchgate.net
Another challenge lies in the analytical characterization of deuterated standards. The presence of multiple isotopomers (e.g., d1, d2, d3) in a single standard can complicate quantitative analysis. sigmaaldrich.com Therefore, ensuring high isotopic purity is crucial for their use as reliable CRMs. cerilliant.com Analysts must also be cautious about the potential for back-exchange of deuterium for hydrogen, especially for deuterium atoms in labile positions on a molecule, which could compromise the accuracy of measurements over time. sigmaaldrich.com Addressing these synthetic and analytical hurdles is essential for realizing the full potential of deuterated flavins like this compound in advanced research applications.
Q & A
Q. What are the validated synthetic protocols for Lumiflavin-d3, and how can purity be ensured during synthesis?
this compound synthesis requires deuterium incorporation at specific positions, typically via isotope exchange or modified flavin biosynthesis pathways. To ensure purity:
- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and isotopic enrichment .
- Apply reverse-phase HPLC with UV-Vis detection to monitor intermediate stability, as flavin derivatives are light-sensitive .
- Cross-reference synthetic procedures with literature on analogous deuterated flavins to identify potential side reactions (e.g., incomplete deuteration or oxidation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- UV-Vis Spectroscopy : Compare absorption maxima (e.g., ~450 nm for oxidized flavins) to non-deuterated analogs; deuterium effects may shift λmax due to altered electron density .
- Fluorescence Spectroscopy : Quantify quantum yield changes caused by isotopic substitution, which can inform photostability in experimental setups .
- NMR : Use <sup>2</sup>H-NMR to confirm deuteration efficiency and <sup>13</sup>C-NMR to assess structural integrity .
Q. How does this compound’s stability vary under physiological vs. non-physiological conditions?
- Conduct accelerated stability studies:
- Expose the compound to pH gradients (e.g., 2–9), temperatures (4–37°C), and light exposure to simulate experimental conditions .
- Monitor degradation via LC-MS and compare kinetics to non-deuterated lumiflavin to isolate isotopic effects .
Advanced Research Questions
Q. How can researchers design comparative studies to evaluate this compound’s biochemical activity against non-deuterated analogs?
- Hypothesis-Driven Design : Test whether deuteration alters enzyme binding (e.g., flavoprotein oxidoreductases) by measuring kinetic parameters (Km, Vmax) .
- Control Groups : Include both deuterated and non-deuterated lumiflavin in parallel assays to minimize batch variability .
- Statistical Power : Use ANOVA with post-hoc tests to account for small effect sizes; predefine significance thresholds (e.g., p < 0.01) to avoid false positives .
Q. What methodologies resolve contradictions in reported data on this compound’s redox behavior?
- Meta-Analysis : Systematically review studies for confounding variables (e.g., buffer composition, oxygen levels) that influence redox potentials .
- Replication Studies : Reproduce conflicting experiments under standardized conditions, documenting deviations in protocols .
- Computational Modeling : Apply density functional theory (DFT) to predict redox shifts from deuteration and validate against empirical data .
Q. How can mechanistic studies using this compound clarify flavin-dependent electron transfer pathways?
- Isotope Tracing : Track deuterium in reaction products (e.g., using LC-MS) to map hydrogen/deuterium transfer steps .
- Stopped-Flow Kinetics : Measure transient intermediates in enzymatic cycles, comparing deuterated vs. non-deuterated systems to identify rate-limiting steps .
- EPR Spectroscopy : Detect radical species formation, noting isotopic effects on hyperfine coupling constants .
Q. What strategies identify gaps in the literature on this compound’s applications in photodynamic therapy?
- Systematic Reviews : Use PRISMA guidelines to collate preclinical studies, highlighting underinvestigated areas (e.g., in vivo toxicity or tissue-specific uptake) .
- Bibliometric Analysis : Map keyword co-occurrence (e.g., "this compound" + "reactive oxygen species") to pinpoint emerging research trends .
Methodological Considerations
- Ethical and Safety Protocols : For studies involving human cells, ensure this compound’s cytotoxicity is pre-screened using in vitro models (e.g., HepG2 cells) .
- Data Transparency : Publish raw spectroscopic and kinetic datasets in repositories like Zenodo to facilitate reproducibility .
- Interdisciplinary Collaboration : Partner with computational chemists or enzymologists to contextualize isotopic effects within broader mechanistic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
